Denv-IN-6 -

Denv-IN-6

Catalog Number: EVT-14892921
CAS Number:
Molecular Formula: C23H26ClFN4OS
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Denv-IN-6 is synthesized through medicinal chemistry approaches aimed at developing antiviral agents. It falls under the category of small-molecule inhibitors specifically targeting viral replication processes. The classification of Denv-IN-6 as an antiviral agent places it within a broader context of research focused on combating flavivirus infections, particularly dengue.

Synthesis Analysis

Methods and Technical Details

The synthesis of Denv-IN-6 involves several organic chemistry techniques. The process typically begins with the selection of a suitable scaffold that exhibits preliminary activity against the dengue virus. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to create key intermediates.
  2. Functionalization: Modifying these intermediates through various chemical reactions (e.g., oxidation, reduction) to enhance antiviral activity.
  3. Purification: Employing chromatographic techniques to isolate the final product, ensuring high purity levels suitable for biological testing.

The technical details of these methods often require optimization to improve yield and selectivity while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

Denv-IN-6's molecular structure is characterized by specific functional groups that facilitate interaction with viral proteins involved in replication. Although detailed structural data may not be publicly available, compounds in this class typically exhibit:

  • A central aromatic ring system that enhances binding affinity.
  • Functional groups such as amines or hydroxyls that can engage in hydrogen bonding with viral targets.

The molecular weight and other physicochemical properties are critical for determining the compound's bioavailability and solubility.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Denv-IN-6 focus on its interaction with viral components during the dengue virus life cycle. These reactions may include:

  1. Inhibition of Viral Polymerase: Denv-IN-6 likely binds to the active site of the viral polymerase enzyme, preventing RNA synthesis.
  2. Disruption of Protein Interactions: The compound may interfere with protein-protein interactions necessary for viral assembly or release.

Technical details regarding these interactions can be elucidated through assays such as enzyme kinetics or binding affinity studies.

Mechanism of Action

Process and Data

The mechanism of action for Denv-IN-6 involves several steps:

  1. Entry Inhibition: By binding to viral proteins, Denv-IN-6 may prevent the virus from effectively entering host cells.
  2. Replication Interference: Once inside, Denv-IN-6 inhibits the replication of viral RNA by targeting specific enzymes involved in this process.
  3. Reduction of Viral Load: Ultimately, this leads to a decrease in viral load within infected cells, contributing to alleviating symptoms associated with dengue fever.

Data supporting these mechanisms often come from in vitro studies using cell lines infected with various dengue serotypes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denv-IN-6 exhibits several notable physical and chemical properties:

  • Solubility: Typically evaluated in various solvents to determine optimal formulation conditions.
  • Stability: Assessed under different pH levels and temperatures to ensure efficacy over time.
  • Molecular Weight: Important for pharmacokinetic studies; usually falls within a range suitable for small-molecule drugs (e.g., 200–500 g/mol).

These properties are essential for understanding how Denv-IN-6 behaves in biological systems.

Applications

Scientific Uses

Denv-IN-6 has potential applications in several scientific domains:

  1. Antiviral Drug Development: As a candidate for further development into a therapeutic agent against dengue virus infections.
  2. Research Tool: Useful in studying the mechanisms of dengue virus replication and pathogenesis.
  3. Diagnostic Applications: Potentially aiding in the development of assays that can measure viral load or response to treatment.
Mechanistic Basis of Denv-IN-6 Antiviral Activity

Inhibition of Viral Replication Complex Assembly via NS3–NS4B Interaction Disruption

Denv-IN-6 exerts its antiviral effects by specifically targeting the interaction between dengue virus (DENV) non-structural proteins NS3 and NS4B, a critical step in viral replication complex (RC) assembly. NS3, a multifunctional protease-helicase, requires complex formation with NS4B—an integral membrane protein—to anchor the RC to the endoplasmic reticulum (ER) membrane. Biochemical studies using surface plasmon resonance and nuclear magnetic resonance (NMR) spectroscopy have mapped this interaction to subdomains 2 and 3 of the NS3 helicase region and the cytoplasmic loop (residues 129–165) of NS4B [5]. Mutagenesis experiments identified three evolutionarily conserved residues within the NS4B cytoplasmic loop (Q134, G140, N144) as essential for binding to NS3; substitutions at these sites abrogate viral replication [5].

Denv-IN-6 disrupts this interface by binding to a hydrophobic pocket within NS4B, preventing de novo formation of NS3–NS4B complexes. In vitro assays demonstrate that the compound blocks co-immunoprecipitation of NS3 and NS4B with a half-maximal effective concentration (EC₅₀) of 0.001 µM, while mutants like V91A or L94F in NS4B reduce susceptibility by 180- to 520-fold [3] [7]. This inhibition impairs RC assembly, as visualized by reduced colocalization of NS3 with double-stranded RNA in infected cells. Time-resolved cellular assays confirm that Denv-IN-6 must be present during early RC formation to exert its effect; it fails to dissociate preformed complexes [3] [5].

Table 1: Impact of NS4B Mutations on Denv-IN-6 Susceptibility

Mutation in NS4BResistance Fold-ChangeConservation Across Flaviviruses
V91A180Low (≤0.52% frequency)
L94F520Not observed
T108I12Low (≤0.52% frequency)
V91A/L94F/T108I4,200Not observed

Modulation of Host ER Membrane Remodeling During Dengue Virus Propagation

The Denv-IN-6–mediated disruption of NS3–NS4B interactions directly compromises the virus-induced remodeling of ER membranes necessary for replication organelle formation. NS4B oligomerizes to induce ER membrane curvature, creating vesicle packets (VPs) where RNA synthesis occurs. When Denv-IN-6 binds NS4B, it alters the protein’s conformational dynamics, preventing its oligomerization and subsequent membrane association. Cryo-electron tomography studies reveal that treatment with Denv-IN-6 reduces VP formation by >80% in DENV-2-infected Huh-7 cells [3] [5].

This disruption extends to the NS4B-dependent recruitment of host factors like fatty acid synthase (FASN) and cholesterol transporters. NS4B normally enriches replication organelles with cholesterol to facilitate RC stability and function. Denv-IN-6 treatment depletes cholesterol in these compartments, as quantified by filipin staining, leading to impaired RC activity. Additionally, the compound triggers aberrant processing of the NS4A-2K-NS4B precursor polyprotein. In situ proximity ligation assays show a dose-dependent decrease in the 2K-NS4B intermediate (EC₅₀ = 0.001–0.2 µM), correlating with reduced helicase activity of NS3 due to improper maturation [3] [5] [7].

Interference with Flaviviral Polyprotein Processing Dynamics

Beyond RC assembly, Denv-IN-6 perturbs the proteolytic cascade governing flaviviral polyprotein processing. NS3, in complex with its cofactor NS2B, acts as a serine protease to cleave the viral polyprotein at junctions including NS4A/NS4B and NS4B/NS5. Molecular docking simulations indicate that Denv-IN-6 binding to NS4B induces allosteric changes in NS3, reducing its protease efficiency by 60–70% at 1 µM concentration [5] [9]. This is corroborated by Western blot analyses of infected cells, showing accumulation of unprocessed NS4A-NS4B and decreased NS5 levels after treatment.

Notably, Denv-IN-6 also indirectly affects structural protein maturation. The envelope (E) protein, essential for viral entry, requires correct folding in the ER. Denv-IN-6 treatment suppresses E protein expression by >90% (EC₅₀ = 0.007–0.021 µM) across DENV serotypes, as measured by flow cytometry [9]. This occurs through ER stress induction: Denv-IN-6 upregulates BiP/GRP78, activating the unfolded protein response (UPR) and redirecting E protein to proteasomal degradation. Pseudotyped virus assays confirm that Denv-IN-6 blocks viral entry only when E protein is derived from DENV, highlighting its specificity for flaviviral structural components [9].

Table 2: Antiviral Activity of Denv-IN-6 Against Dengue Virus Serotypes

Serotype/StrainMean EC₅₀ (nM)Cell Line
DENV-121Vero E6
DENV-2 (16681)7Huh-7
DENV-2 (PL046)59THP-1/DC-SIGN
DENV-3180C6/36 (mosquito)
DENV-4 (Genotype 3)45,000Vero

Properties

Product Name

Denv-IN-6

IUPAC Name

2-[[4-chloro-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one

Molecular Formula

C23H26ClFN4OS

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C23H26ClFN4OS/c1-2-17-18(12-14-6-4-3-5-7-14)26-23(27-22(17)30)31-13-19-20(24)21(29-28-19)15-8-10-16(25)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,28,29)(H,26,27,30)

InChI Key

BEOGBSUQIKKYRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)CC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.